Sescandelin B

描述

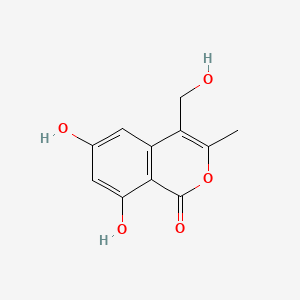

Sescandelin B is a bioactive secondary metabolite isolated from mangrove-associated fungal strains of the genus Talaromyces. Structurally, it belongs to the isocoumarin derivatives, characterized by a benzopyran-1-one core with hydroxyl and methyl substitutions . Despite its lower potency compared to other marine-derived compounds, its unique structural features and dual bioactivity profile have positioned it as a candidate for further mechanistic and optimization studies.

属性

CAS 编号 |

136440-67-0 |

|---|---|

分子式 |

C11H10O5 |

分子量 |

222.196 |

IUPAC 名称 |

6,8-dihydroxy-4-(hydroxymethyl)-3-methylisochromen-1-one |

InChI |

InChI=1S/C11H10O5/c1-5-8(4-12)7-2-6(13)3-9(14)10(7)11(15)16-5/h2-3,12-14H,4H2,1H3 |

InChI 键 |

SIGBMSMENCGPQO-UHFFFAOYSA-N |

SMILES |

CC1=C(C2=C(C(=CC(=C2)O)O)C(=O)O1)CO |

产品来源 |

United States |

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analog: Methyl-Isocoumarin

Sescandelin B shares a core isocoumarin scaffold with methyl-isocoumarin (IC₅₀: 17.21 µM), a related compound with enhanced α-glucosidase inhibitory activity . Key structural differences include:

- Substituents : Sescandelin B features hydroxyl (-OH) and methyl (-CH₃) groups at positions C-3 and C-8, respectively, whereas methyl-isocoumarin has a methyl group at C-3 and lacks hydroxylation at C-6.

- Bioactivity : Methyl-isocoumarin’s 18-fold greater potency (IC₅₀: 17.21 µM vs. 302.6 µM) suggests that hydroxylation at C-8 in Sescandelin B may sterically hinder enzyme binding or reduce hydrophobicity critical for target interaction .

Functional Analog: Asperentin B

Asperentin B, another fungal metabolite, exhibits comparable antidiabetic activity but operates via distinct mechanisms, such as PPAR-γ activation rather than α-glucosidase inhibition . Unlike Sescandelin B, Asperentin B lacks an isocoumarin backbone, instead featuring a polyketide-derived structure. This highlights the diversity of marine fungal metabolites in targeting diabetes through multiple pathways.

Comparative Data Table

| Compound | Core Structure | Key Substituents | Bioactivity (IC₅₀, µM) | Mechanism | Source |

|---|---|---|---|---|---|

| Sescandelin B | Isocoumarin | C-3 OH, C-8 CH₃ | 302.6 (α-glucosidase) | α-Glucosidase inhibition | Talaromyces spp. |

| Methyl-Isocoumarin | Isocoumarin | C-3 CH₃ | 17.21 (α-glucosidase) | Enhanced hydrophobic binding | Synthetic/Fungal |

| Asperentin B | Polyketide | C-5 ketone, C-7 OH | 280.0 (PPAR-γ activation) | PPAR-γ modulation | Aspergillus spp. |

Discussion of Key Findings

Structural Determinants of Activity : The superior potency of methyl-isocoumarin underscores the importance of methyl over hydroxyl groups at C-3 for α-glucosidase inhibition. Sescandelin B’s hydroxylation may introduce polar interactions that reduce affinity .

Mechanistic Diversity : While Sescandelin B and Asperentin B both target diabetes, their divergent mechanisms (enzyme inhibition vs. receptor activation) reflect structural versatility in drug discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。